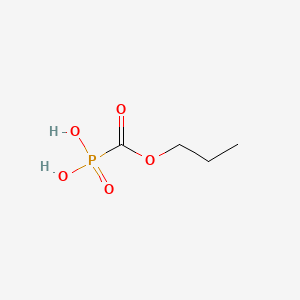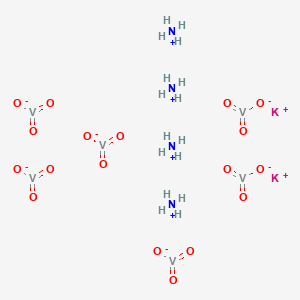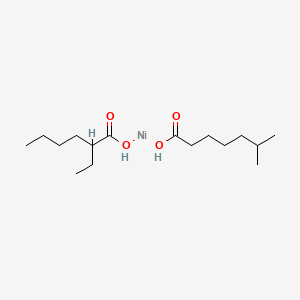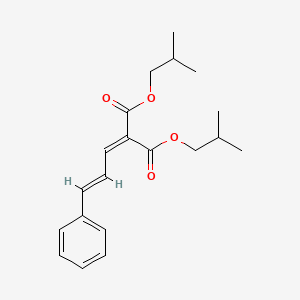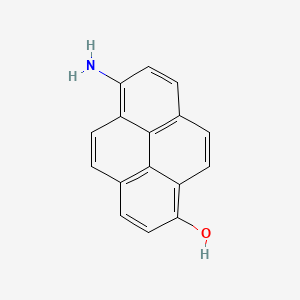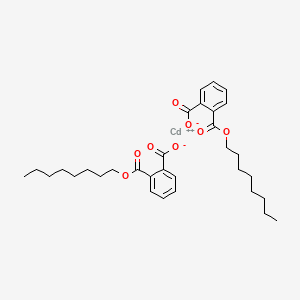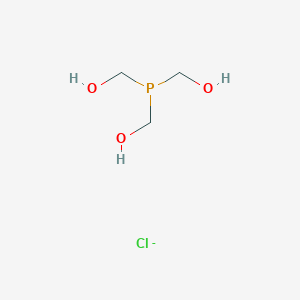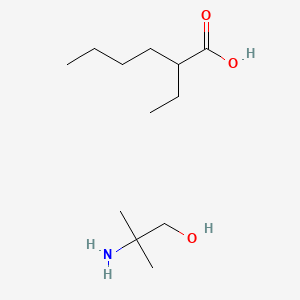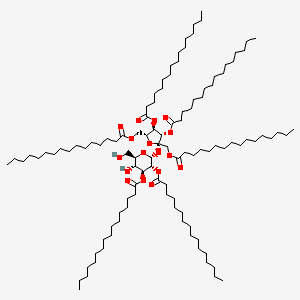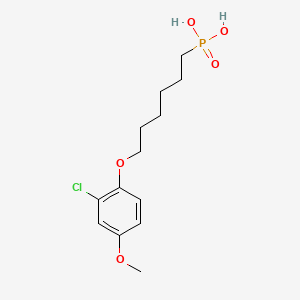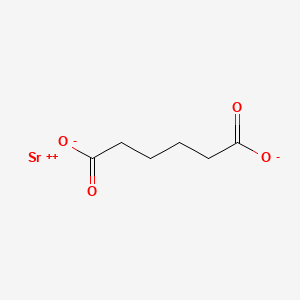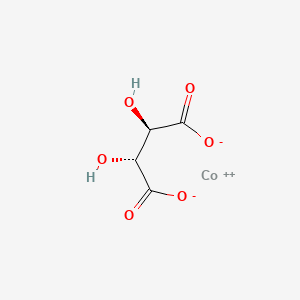
Cobaltous tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobaltous tartrate can be synthesized through various methods. One common method involves the reaction of cobalt(II) nitrate with diammonium tartrate in an aqueous solution. This reaction results in the formation of cobalt(II) tartrate hydrate coordination polymers . Another method involves the gel growth technique using sodium metasilicate as the medium .
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of cobalt(II) salts with tartrate ions under specific conditions to ensure the formation of the desired coordination polymer. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cobaltous tartrate undergoes various chemical reactions, including oxidation, reduction, and complexation. For example, it can react with hydrogen peroxide in an oxidation-reduction reaction, resulting in the complete oxidation of tartrate ions to carbon dioxide and water .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common oxidizing agent used in reactions with this compound.
Reduction: this compound can be reduced using reducing agents such as sodium borohydride.
Complexation: It forms complexes with ligands such as ammonia and thiocyanate under specific conditions
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Cobalt metal or cobalt(II) complexes.
Complexation: Various cobalt(II) complexes depending on the ligands used
Applications De Recherche Scientifique
Cobaltous tartrate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of cobalt-based nanomaterials and coordination polymers.
Medicine: It has applications in the treatment of anemia and as a contrast agent in medical imaging.
Industry: The compound is used in semiconductors, optics, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of cobaltous tartrate involves its interaction with molecular targets and pathways within biological systems. For example, this compound can induce apoptosis in cancer cells by generating reactive oxygen species and causing changes in mitochondrial membrane potential . Additionally, it can act as a catalyst in redox reactions, facilitating the conversion of reactants to products .
Comparaison Avec Des Composés Similaires
Cobaltous tartrate can be compared with other similar compounds such as iron tartrate, nickel tartrate, and copper tartrate. These compounds share similar coordination chemistry and applications but differ in their specific properties and reactivity:
Iron Tartrate: Used in medical and industrial applications, particularly as a contrast agent and in apple juice.
Nickel Tartrate: Known for its applications in electroplating and as a catalyst in hydrogenation reactions.
Copper Tartrate: Used in antifungal treatments and as a catalyst in organic synthesis.
This compound is unique due to its specific coordination structure and its applications in semiconductors and optics, which are not as prominent in the other tartrate compounds .
Propriétés
Numéro CAS |
815-80-5 |
|---|---|
Formule moléculaire |
C4H4CoO6 |
Poids moléculaire |
207.00 g/mol |
Nom IUPAC |
cobalt(2+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Co/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clé InChI |
RECCKCFXMJNLFO-ZVGUSBNCSA-L |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


